

Chemical properties and structure of Thebainone

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Compound of Interest

Compound Name: *Thebainone*

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Thebainone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thebainone, also known as **Thebainone A**, is a morphinan alkaloid and a key intermediate in the biosynthesis and chemical synthesis of various opioids. Structurally, it is a tetracyclic compound featuring a partially saturated phenanthrene ring system with an ether linkage, a ketone, a hydroxyl group, a methoxy group, and a tertiary amine. Its strategic importance lies in its role as a precursor to more complex and pharmacologically significant molecules such as morphine and codeine. This guide provides an in-depth overview of the chemical structure, properties, and synthesis of **Thebainone**, tailored for professionals in the fields of chemical research and drug development.

Chemical Structure

The chemical structure of **Thebainone** is characterized by the morphinan skeleton. The IUPAC name is 7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one.

Caption: Chemical structure of **Thebainone**.

Physicochemical Properties

The key physicochemical properties of **Thebainone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₁ NO ₃	[1]
Molecular Weight	299.36 g/mol	[1]
CAS Registry Number	467-98-1	[1]
Appearance	Crystals from ethyl acetate	[1]
Melting Point	146 °C	[1]
Optical Rotation	[α]D ²⁸ -47° (c = 1.16 in 95% alcohol)	[1]
Solubility	Soluble in chloroform, benzene, acetone. Sparingly soluble in ether, alcohol, methanol. 1 g dissolves in 250 mL of water and about 120 mL of boiling water.	[1]
IUPAC Name	7,8-Didehydro-4-hydroxy-3-methoxy-17-methylmorphinan-6-one	[1]
Synonyms	Thebainone A	[1]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **Thebainone**.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
6.71	d	8.3	1H	Ar-H
6.64	d	8.3	1H	Ar-H
6.61	d	10.2	1H	C ₇ -H
6.09	dd	10.2, 2.9	1H	C ₈ -H
4.68	d	5.9	1H	C ₅ -H
3.86	s	-	3H	OCH ₃
3.25	m	-	1H	C ₉ -H
2.44	s	-	3H	NCH ₃
1.8-3.1	m	-	8H	Aliphatic-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
198.5	C=O (C ₆)
145.8	Ar-C
145.2	Ar-C
142.9	C ₇
130.2	C ₈
128.5	Ar-C
124.2	Ar-C
119.5	Ar-C
114.1	Ar-C
90.1	C ₅
56.5	OCH ₃
46.8	NCH ₃
45.5	C ₁₃
42.9	C ₁₄
40.5	C ₁₀
35.8	C ₁₂
29.8	C ₁₅
22.5	C ₁₆

IR (Infrared Spectroscopy)

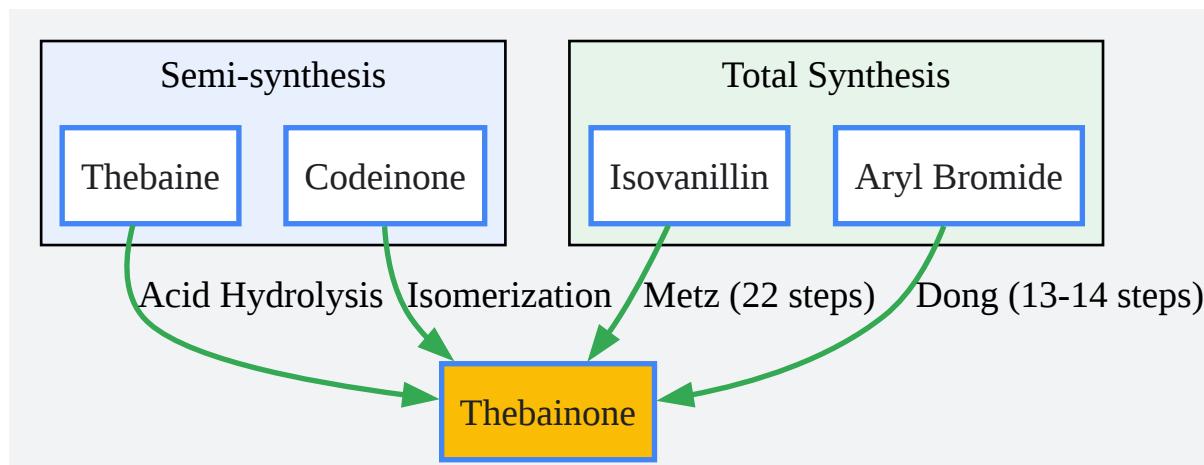
Wavenumber (cm ⁻¹)	Functional Group
3300-3500 (broad)	O-H (hydroxyl)
2900-3000	C-H (aromatic and aliphatic)
1680	C=O (α,β -unsaturated ketone)
1610, 1500	C=C (aromatic)
1280	C-O (ether)

MS (Mass Spectrometry)

m/z	Interpretation
299	[M] ⁺ (Molecular Ion)
284	[M - CH ₃] ⁺
256	[M - C ₂ H ₅ N] ⁺
242	[M - C ₃ H ₇ N] ⁺
228	[M - C ₄ H ₉ NO] ⁺
165	Retro-Diels-Alder fragment

Synthesis of Thebainone

Several synthetic routes to **Thebainone** have been developed, reflecting its importance in opioid chemistry. Key approaches include semi-synthesis from naturally occurring alkaloids and total synthesis.



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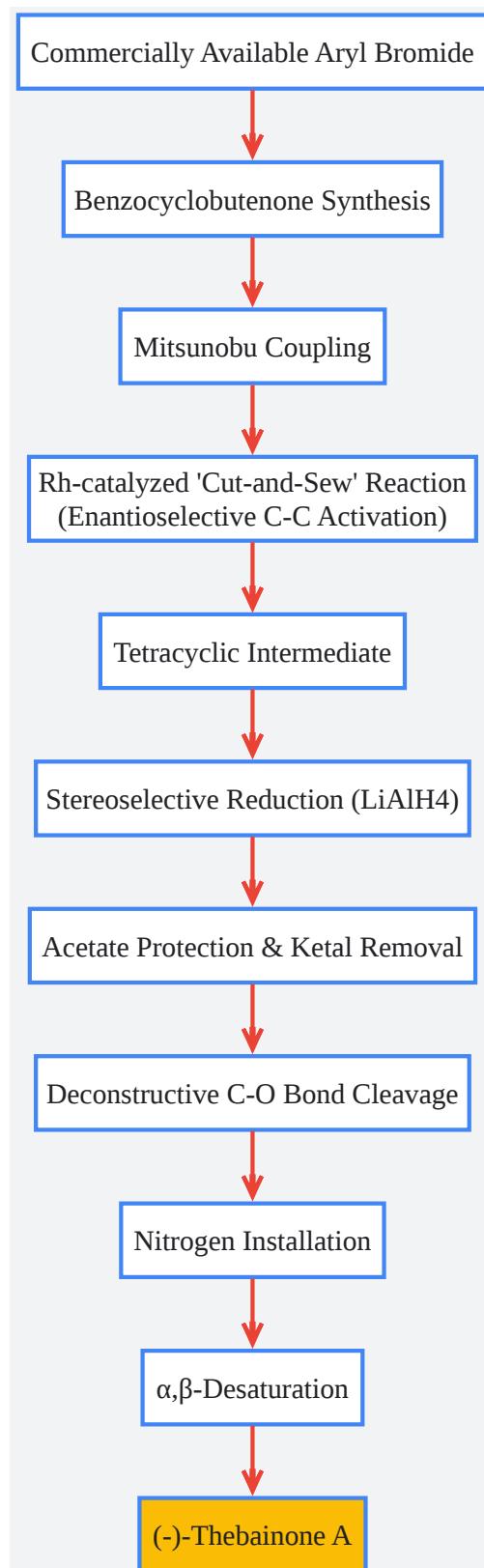
Caption: Key synthetic approaches to **Thebainone**.

Experimental Protocols

Deconstructive Asymmetric Total Synthesis of (-)-Thebainone A (Dong Group)[1][2]

This enantioselective synthesis is a notable example of modern synthetic strategy, employing a rhodium-catalyzed C-C bond activation.[1][2]

Workflow Diagram



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Caption: Workflow for Dong's deconstructive synthesis.

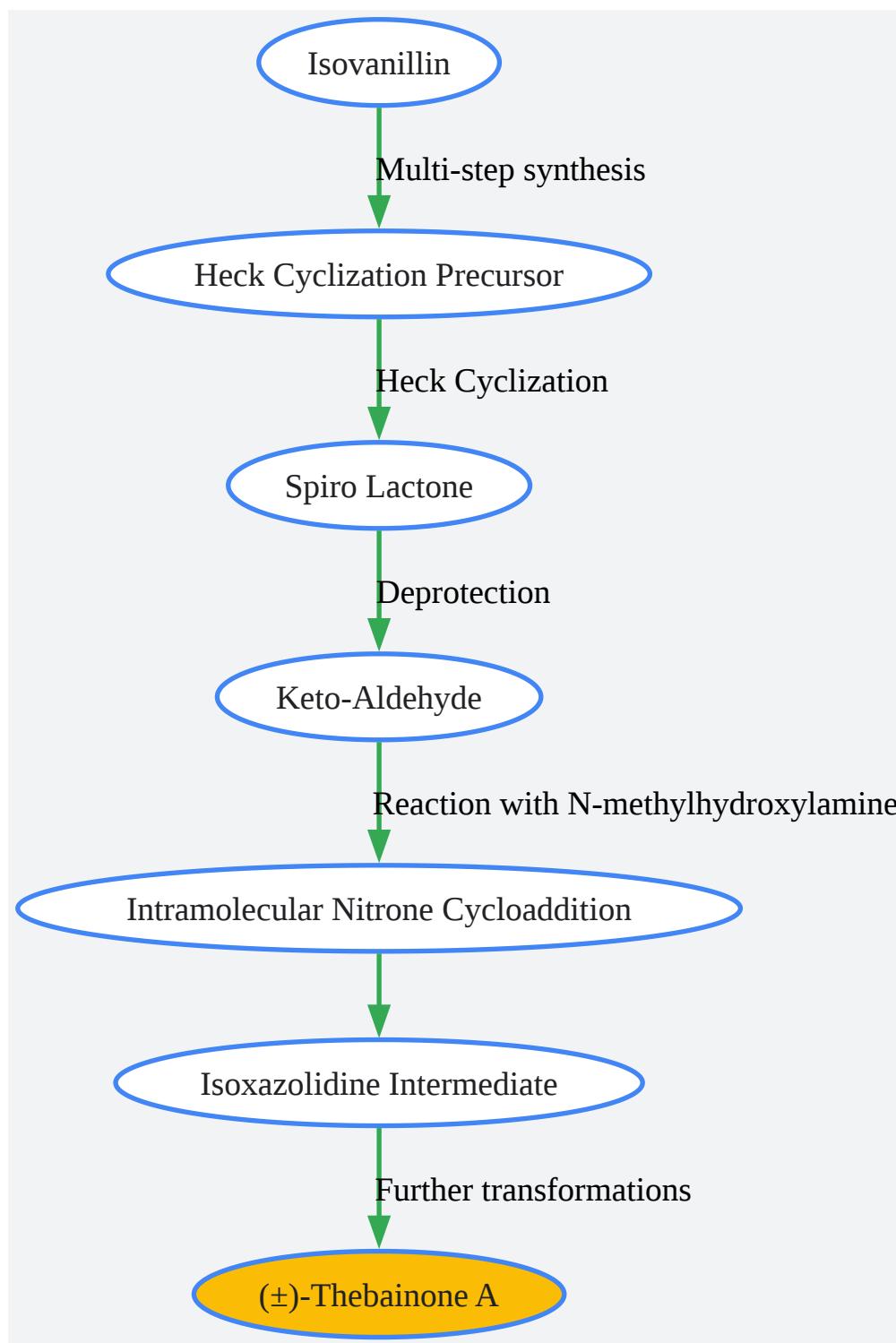
Detailed Methodology (Selected Key Steps):

- Rh-catalyzed Enantioselective "Cut-and-Sew" Transformation: A solution of the alkene-tethered benzocyclobutene substrate in 1,2-difluorobenzene is heated with $[\text{Rh}(\text{COD})_2]\text{NTf}_2$ and a chiral phosphine ligand (e.g., (R)-DTBM-segphos) at 130 °C for 48 hours.^[2] The reaction mixture is then concentrated and purified by column chromatography to yield the tetracyclic intermediate.^[2]
- Deconstructive C-O Bond Cleavage and Nitrogen Installation: The tetracyclic intermediate is first reduced with LiAlH_4 , followed by acetate protection and in situ ketal removal. The resulting ketone is then subjected to conditions that facilitate the cleavage of the C-O bond and subsequent installation of the nitrogen moiety to form the morphinan core.
- Final α,β -Desaturation: The saturated ketone precursor is treated with a palladium catalyst system, such as $\text{Pd}(\text{TFA})_2/\text{DMSO}$, to introduce the α,β -unsaturation, affording (-)-**Thebainone A**.^[2]

Total Synthesis of (\pm)-**Thebainone A** by Intramolecular Nitrone Cycloaddition (Metz Group)^[3]

This 22-step synthesis from isovanillin features an intramolecular nitrone cycloaddition and a Heck cyclization as key transformations.^[3]

Logical Relationship Diagram



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Caption: Logical flow of the Metz total synthesis.

Detailed Methodology (Selected Key Steps):

- Intramolecular Heck Reaction: The synthesis commences with the preparation of a suitable precursor from isovanillin, which then undergoes an intramolecular Heck reaction to form a key spiro lactone intermediate.
- Nitrone Formation and Cycloaddition: The spiro lactone is deprotected to reveal a keto-aldehyde, which is treated with N-methylhydroxylamine. This *in situ* forms a nitrone that undergoes a diastereoselective intramolecular cycloaddition to yield an isoxazolidine intermediate.
- Final Transformations: The isoxazolidine is then converted through a series of steps, including reductive cleavage and functional group manipulations, to afford **(±)-Thebainone A**.

Conclusion

Thebainone remains a molecule of significant interest to synthetic and medicinal chemists. Its complex architecture has served as a benchmark for the development of new synthetic methodologies. The detailed chemical and structural information provided in this guide is intended to support ongoing research and development efforts in the field of opioid chemistry, from fundamental synthetic explorations to the development of novel therapeutic agents.

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